[(3R,5S)-5-[2-[4-[(1-benzylindazol-5-yl)amino]thieno[3,2-d]pyrimidin-6-yl]ethynyl]pyrrolidin-3-yl] morpholine-4-carboxylate;hydrochloride
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Overview
Description
GSK200398A is a chemical compound developed by GlaxoSmithKline. It is primarily known for its potential as a kinase inhibitor, which makes it a valuable candidate in the field of medicinal chemistry, particularly for the treatment of diseases such as cancer and parasitic infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK200398A involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of GSK200398A.
Functionalization: The core structure is then functionalized with various substituents to enhance its biological activity. This step often involves reactions such as halogenation, alkylation, and acylation.
Industrial Production Methods
Industrial production of GSK200398A follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and optimization techniques ensures the consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
GSK200398A undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: GSK200398A can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
GSK200398A has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and its effects on various biochemical pathways.
Biology: Employed in cellular assays to investigate its impact on cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and parasitic infections.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mechanism of Action
GSK200398A exerts its effects by inhibiting specific kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these kinases, GSK200398A prevents their activity, leading to the disruption of signaling pathways that are essential for cell growth and survival. This mechanism makes it a promising candidate for the treatment of diseases characterized by abnormal kinase activity, such as cancer .
Comparison with Similar Compounds
Similar Compounds
GSK237700A: Another kinase inhibitor with a similar core structure but different substituents.
GSK326090A: Known for its potent kinase inhibition and distinct functional groups.
GSK571989A: Shares structural similarities but has unique biological activity profiles.
Uniqueness
GSK200398A stands out due to its specific binding affinity and selectivity for certain kinases, which makes it particularly effective in targeting specific signaling pathways. Its unique combination of functional groups also contributes to its distinct pharmacological properties .
Properties
Molecular Formula |
C31H30ClN7O3S |
---|---|
Molecular Weight |
616.1 g/mol |
IUPAC Name |
[(3R,5S)-5-[2-[4-[(1-benzylindazol-5-yl)amino]thieno[3,2-d]pyrimidin-6-yl]ethynyl]pyrrolidin-3-yl] morpholine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C31H29N7O3S.ClH/c39-31(37-10-12-40-13-11-37)41-25-15-23(32-18-25)6-8-26-16-27-29(42-26)30(34-20-33-27)36-24-7-9-28-22(14-24)17-35-38(28)19-21-4-2-1-3-5-21;/h1-5,7,9,14,16-17,20,23,25,32H,10-13,15,18-19H2,(H,33,34,36);1H/t23-,25-;/m1./s1 |
InChI Key |
LGOFDYJCRIMGHI-ZHEQYFEDSA-N |
Isomeric SMILES |
C1COCCN1C(=O)O[C@@H]2C[C@H](NC2)C#CC3=CC4=C(S3)C(=NC=N4)NC5=CC6=C(C=C5)N(N=C6)CC7=CC=CC=C7.Cl |
Canonical SMILES |
C1COCCN1C(=O)OC2CC(NC2)C#CC3=CC4=C(S3)C(=NC=N4)NC5=CC6=C(C=C5)N(N=C6)CC7=CC=CC=C7.Cl |
Origin of Product |
United States |
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